molecular formula C15H20N4O2 B12523875 1,3-Propanediamine, N,N-dimethyl-N'-(6-methyl-5-nitro-4-quinolinyl)- CAS No. 141918-01-6

1,3-Propanediamine, N,N-dimethyl-N'-(6-methyl-5-nitro-4-quinolinyl)-

Cat. No.: B12523875
CAS No.: 141918-01-6
M. Wt: 288.34 g/mol
InChI Key: WJNSZRIWVKGVHN-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- is a complex organic compound with a unique structure that includes a quinoline ring substituted with a nitro group and a methyl group

Preparation Methods

The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- typically involves multiple steps. One common method starts with the reaction of 1,3-propanediamine with formaldehyde to form an intermediate, which is then reacted with 6-methyl-5-nitro-4-quinoline . The reaction conditions often require a basic environment and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve the use of fixed-bed reactors and catalysts such as Raney-Nickel to achieve high yields and purity .

Chemical Reactions Analysis

1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar compounds to 1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- include:

These compounds share some chemical properties but differ in their specific applications and reactivity due to the presence or absence of the quinoline ring and other substituents.

Properties

CAS No.

141918-01-6

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N',N'-dimethyl-N-(6-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine

InChI

InChI=1S/C15H20N4O2/c1-11-5-6-12-14(15(11)19(20)21)13(7-9-17-12)16-8-4-10-18(2)3/h5-7,9H,4,8,10H2,1-3H3,(H,16,17)

InChI Key

WJNSZRIWVKGVHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CN=C2C=C1)NCCCN(C)C)[N+](=O)[O-]

Origin of Product

United States

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